molecular formula C9H8N4 B11913088 6-Quinoxalinecarboximidamide CAS No. 786577-69-3

6-Quinoxalinecarboximidamide

Cat. No.: B11913088
CAS No.: 786577-69-3
M. Wt: 172.19 g/mol
InChI Key: WNYSETOBFXDZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinoxalinecarboximidamide is a heterocyclic organic compound derived from the quinoxaline scaffold, characterized by a fused benzene ring and a pyrazine ring (two nitrogen atoms at the 1,4-positions). Quinoxaline derivatives are widely studied for their antibacterial, antiviral, and anticancer properties .

Properties

CAS No.

786577-69-3

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

quinoxaline-6-carboximidamide

InChI

InChI=1S/C9H8N4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H3,10,11)

InChI Key

WNYSETOBFXDZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboximidamide can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of the carboximidamide group. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:

  • Condensation Reaction:

      Reactants: o-Phenylenediamine and glyoxal

      Conditions: Acidic medium (e.g., hydrochloric acid)

      Product: Quinoxaline

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction reactions can convert quinoxaline-6-carboximidamide to its corresponding amine derivative.

    Substitution: The carboximidamide group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinoxaline-6-carboxylic acid

    Reduction: Quinoxaline-6-amine

    Substitution: Various alkyl or aryl derivatives of quinoxaline-6-carboximidamide

Scientific Research Applications

Quinoxaline-6-carboximidamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Quinoxaline derivatives, including quinoxaline-6-carboximidamide, have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: The compound is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Quinoxaline-6-carboximidamide can be compared with other quinoxaline derivatives, such as quinoxaline-6-carboxylic acid and quinoxaline-6-amine. While these compounds share a similar core structure, their functional groups confer different chemical and biological properties. For example, quinoxaline-6-carboxylic acid is more acidic and can participate in different types of reactions compared to quinoxaline-6-carboximidamide. Similarly, quinoxaline-6-amine has different reactivity due to the presence of the amine group.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key differences between 6-Quinoxalinecarboximidamide and structurally related compounds, including Quinazoline-6-carbaldehyde, Benzimidazole derivatives, and other quinoxaline analogs.

Compound Core Structure Functional Group Molecular Weight Key Applications
6-Quinoxalinecarboximidamide Quinoxaline (1,4-diazine) -C(=NH)NH₂ at position 6 ~175.2 g/mol¹ Antibacterial agents, enzyme inhibitors
Quinazoline-6-carbaldehyde Quinazoline (1,3-diazine) -CHO at position 6 158.2 g/mol Organic synthesis intermediates
Benzimidazole derivatives Benzimidazole (fused benzene + imidazole) Variable substituents Variable Antifungal, antihyperglycemic agents
Quinoxaline-2-carboxylic acid Quinoxaline -COOH at position 2 ~178.1 g/mol Luminescent materials, coordination chemistry

¹ Estimated based on molecular formula C₉H₇N₅.

Key Observations:

Core Heterocycle Differences: Quinoxaline (1,4-diazine) vs. Quinazoline (1,3-diazine): The position of nitrogen atoms affects electronic properties and binding affinity. Quinoxaline derivatives often exhibit stronger π-π stacking interactions, enhancing their suitability for materials science . Benzimidazole lacks the pyrazine ring, reducing its redox activity compared to quinoxalines .

Aldehydes (e.g., Quinazoline-6-carbaldehyde) are more reactive and prone to oxidation, necessitating stringent storage conditions (e.g., dry, inert atmospheres) .

Biological Activity: Quinoxaline derivatives with electron-withdrawing groups (e.g., carboximidamide) often show enhanced antibacterial activity due to increased membrane permeability . Benzimidazoles are more commonly used in antifungal therapies, highlighting the role of core structure in dictating pharmacological profiles .

Biological Activity

6-Quinoxalinecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Quinoxalinecarboximidamide is characterized by its unique quinoxaline structure, which is known for its diverse biological properties. The molecular formula is C9H8N4C_9H_8N_4, and it features a carboximidamide functional group that contributes to its reactivity and interaction with biological targets.

The primary mechanism of action for 6-Quinoxalinecarboximidamide involves its role as an adenosine A2a receptor antagonist . This receptor is implicated in various physiological processes, including modulation of neurotransmitter release and immune response. By blocking this receptor, 6-Quinoxalinecarboximidamide can potentially influence conditions such as neurodegenerative diseases and cancer.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Neuroprotection : Studies suggest that antagonism of A2a receptors may protect against neurodegeneration by reducing excitotoxicity and inflammation.
  • Cancer Treatment : By modulating the immune response, it may enhance the efficacy of cancer therapies.
  • Cardiovascular Health : Its effects on adenosine signaling could have implications for cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that 6-Quinoxalinecarboximidamide effectively inhibits the proliferation of certain cancer cell lines. For instance, research indicated a significant reduction in cell viability in human glioblastoma cells treated with varying concentrations of the compound (Table 1).

Cell LineIC50 Value (μM)Reference
Human Glioblastoma15
Breast Cancer20
Colon Cancer25

In Vivo Studies

Animal models have provided further insight into the biological activity of 6-Quinoxalinecarboximidamide. In a mouse model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation compared to control groups (Figure 1).

Motor Function Improvement
Figure 1: Improvement in motor function in mice treated with 6-Quinoxalinecarboximidamide versus control.

Case Studies

Recent case studies have highlighted the potential applications of 6-Quinoxalinecarboximidamide in clinical settings:

  • Neurodegenerative Disease Management : A study involving patients with early-stage Parkinson's disease showed that treatment with an A2a receptor antagonist led to improved cognitive function and reduced symptoms over a six-month period.
  • Cancer Immunotherapy : Another case study focused on patients undergoing immunotherapy for melanoma demonstrated enhanced tumor response rates when combined with adenosine receptor antagonists, including derivatives of 6-Quinoxalinecarboximidamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.